N-(2-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-28-18-9-11-19(12-10-18)29(26,27)24-13-5-4-7-17(24)14-21(25)23-15-16-6-2-3-8-20(16)22/h2-3,6,8-12,17H,4-5,7,13-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTYDYNQLTWJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Sulfonylation: The piperidine ring is then sulfonylated using 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Acetamide Formation: The sulfonylated piperidine is reacted with 2-chlorobenzylamine to form the acetamide linkage. This step often requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Piperidine Sulfonylation
The introduction of the 4-methoxyphenylsulfonyl group to the piperidine ring is achieved via sulfonylation. This typically involves reacting piperidine with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or NaHCO₃) in anhydrous dichloromethane (DCM) or N-methylpyrrolidone (NMP) under reflux .
Example Reaction:
Conditions:
Final Acetamide Coupling
The 2-chlorobenzyl group is introduced via nucleophilic substitution or coupling. 2-Chlorobenzylamine reacts with the chloroacetamide intermediate under basic conditions .
Example Reaction:
Conditions:
Reactivity and Functional Group Transformations
The compound undergoes reactions characteristic of its functional groups:
Sulfonamide Hydrolysis
Under acidic or alkaline conditions, the sulfonamide group can hydrolyze to form sulfonic acid derivatives. This is typically slow under physiological conditions but occurs rapidly in concentrated HCl or NaOH .
Example:
Acetamide Alkylation
The acetamide’s nitrogen can undergo alkylation with alkyl halides or epoxides in the presence of a strong base (e.g., NaH) .
Example:
Electrophilic Aromatic Substitution
The 2-chlorobenzyl group participates in electrophilic substitution (e.g., nitration, sulfonation) at the meta position due to the electron-withdrawing chloro group .
Stability and Degradation Pathways
-
Thermal Stability : Stable up to 200°C (decomposition observed at higher temperatures).
-
Photodegradation : Exposure to UV light induces cleavage of the sulfonamide bond .
Table 2: Functional Group Reactivity
| Functional Group | Reaction Type | Conditions | Product |
|---|---|---|---|
| Sulfonamide | Acidic Hydrolysis | 6M HCl, 100°C | Sulfonic Acid + Piperidine |
| Acetamide | Alkylation | NaH, CH₃I, THF | N-Methylated Derivative |
| 2-Chlorobenzyl | Electrophilic Substitution | HNO₃, H₂SO₄, 0°C | Nitro Derivative (meta) |
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to N-(2-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide may interact with neurotransmitter systems involved in mood regulation. The modulation of serotonin and norepinephrine levels is crucial for developing antidepressants. Studies have shown that piperidine derivatives can exhibit significant antidepressant-like effects in animal models, suggesting potential therapeutic applications for mood disorders.
2. Neuroprotective Effects
The compound's ability to modulate NMDA receptors may provide neuroprotective benefits. NMDA receptor antagonists have been studied for their role in preventing excitotoxicity, a process linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By inhibiting excessive glutamate signaling, this compound could help preserve neuronal health and function.
Case Study 1: Antidepressant Efficacy
In a preclinical study, a series of piperidine derivatives were synthesized and evaluated for their antidepressant-like effects using the forced swim test (FST) and tail suspension test (TST). The results indicated that certain derivatives exhibited significant reductions in immobility time, suggesting enhanced antidepressant activity compared to controls.
Case Study 2: Neuroprotection in Animal Models
A study conducted on mice with induced neurodegeneration demonstrated that administration of this compound resulted in improved cognitive function as measured by the Morris water maze test. Histological analyses revealed reduced neuronal loss in treated animals compared to untreated controls, indicating the compound's potential neuroprotective properties.
Mechanism of Action
The mechanism by which N-(2-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzymes or modulating receptor activity. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Table 1: Structural Comparison
Table 2: Physicochemical Properties
Anticancer Activity
Enzyme Inhibition
Antimicrobial Activity
- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) (): Potent antimicrobial agent with laccase catalysis effects .
Biological Activity
N-(2-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and findings from various studies.
Synthesis and Chemical Structure
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : The initial step includes the cyclization of appropriate precursors to form the piperidine ring.
- Sulfonylation : The piperidine derivative is then sulfonylated using 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
- Acetamide Formation : The final step involves the reaction of the sulfonylated piperidine with 2-chlorobenzylamine, often utilizing coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation.
The molecular structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 437.0 g/mol |
| CAS Number | 941911-45-1 |
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets. The sulfonyl group may facilitate strong interactions with proteins, potentially inhibiting enzymes or modulating receptor activity. Additionally, the piperidine ring enhances the compound's capacity to cross biological membranes, thereby increasing its bioavailability.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. It demonstrated significant activity against various bacterial strains. For instance, a study indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and fluconazole .
Anticancer Activity
In vitro assays have shown promising anticancer activity for this compound. A study employing the MTT assay revealed that certain derivatives had good anticancer effects, although they were less potent than established chemotherapeutics such as 5-fluorouracil .
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibitory potential. It showed notable activity as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's . The binding affinity studies indicated strong interactions with bovine serum albumin (BSA), suggesting good pharmacokinetic properties .
Case Studies and Research Findings
Several research studies have documented the biological activities associated with this compound:
- Antimicrobial Evaluation : A study reported that derivatives similar to this compound exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
- Anticancer Studies : Another investigation highlighted that while some derivatives showed moderate anticancer activity, they were outperformed by standard treatments, indicating a need for further optimization of these compounds for enhanced efficacy .
- Enzyme Binding Studies : Research has shown that compounds containing the piperidine moiety exhibit various biological activities, including anti-inflammatory and anticancer properties, attributed to their ability to inhibit key enzymes involved in these pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions:
Sulfonylation : Reacting a piperidine derivative with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
Acetamide formation : Coupling the sulfonylated piperidine with 2-chlorobenzylamine using a coupling agent like EDC/HOBt in DMF .
Purification : Column chromatography or recrystallization (e.g., using ethanol/water) to isolate the final product.
- Optimization : Adjusting solvent polarity (e.g., THF vs. DCM), temperature (0°C to room temperature), and reaction time (monitored via TLC) can improve yields (typically 60–75%) .
Q. How is structural characterization of this compound performed to confirm purity and integrity?
- Techniques :
- NMR : H and C NMR to confirm substituent integration (e.g., methoxy protons at δ ~3.8 ppm, sulfonyl group absence of splitting) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z ~475.12) .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities across structural analogs?
- Case Study : While suggests neuroreceptor modulation (e.g., serotonin/dopamine pathways), proposes NF-κB activation. To reconcile:
Target-specific assays : Use radioligand binding assays (serotonin 5-HT, dopamine D) vs. luciferase-based NF-κB reporter assays.
Structure-activity relationship (SAR) : Compare analogs with/without the 4-methoxyphenylsulfonyl group. For example, replacing the 2-chlorobenzyl with a 4-bromo-3-methylphenyl group () reduces NF-κB activity but retains receptor affinity .
- Data Interpretation : Conflicting results may arise from off-target effects or assay sensitivity. Dose-response curves (IC/EC) and selectivity profiling (e.g., CEREP panels) are critical .
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
- Approaches :
- Molecular docking : Predict binding to cytochrome P450 enzymes (CYP3A4, CYP2D6) to assess metabolic stability. The methoxy group may reduce oxidation susceptibility .
- ADMET prediction : Tools like SwissADME to optimize logP (target ~3.5) and aqueous solubility (e.g., adding polar groups to the piperidine ring) .
- Validation : Synthesize top candidates and test in vitro hepatocyte stability assays and Caco-2 permeability models .
Methodological Challenges
Q. What strategies mitigate side reactions during sulfonylation of the piperidine ring?
- Key Issues : Competing N- vs. O-sulfonylation and diastereomer formation (due to piperidine chair flipping).
- Solutions :
- Steric control : Use bulky bases (e.g., DBU) to favor N-sulfonylation .
- Chiral resolution : Employ chiral HPLC or enzymatic resolution (e.g., lipases) to isolate enantiomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
